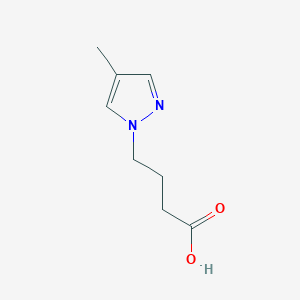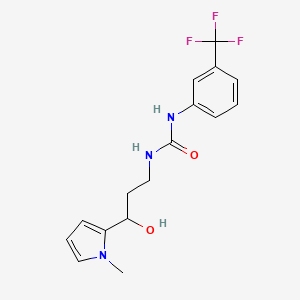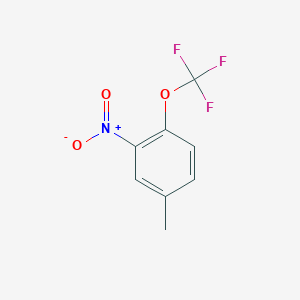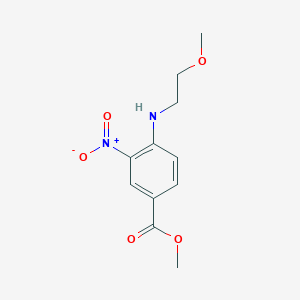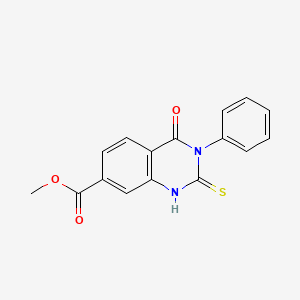
Methyl 4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate” is a chemical compound with the CAS Number: 514857-29-5. It has a molecular weight of 312.35 . The IUPAC name for this compound is methyl 4-oxo-3-phenyl-2-sulfanyl-3,4-dihydro-7-quinazolinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H12N2O3S/c1-21-15(20)10-7-8-12-13(9-10)17-16(22)18(14(12)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,22) . This code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.Scientific Research Applications
Synthesis and Antimicrobial Activities
Antibacterial Agent Synthesis
Research has demonstrated the synthesis of quinolines, including structures similar to Methyl 4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate, revealing their significant antibacterial activities. These compounds exhibit a greater in vitro antibacterial activity against Gram-positive organisms compared to Gram-negative ones, suggesting their potential use as selective antibacterial agents (Cooper et al., 1990).
Antimicrobial Agent Development
Further studies have synthesized new quinazolines as potential antimicrobial agents, where derivatives have shown effective antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai et al., 2007). This underscores the chemical's utility in developing broad-spectrum antimicrobial agents.
Antimicrobial Activity Enhancement
Research involving the synthesis of quinazolinone and thiazolidinone derivatives has further established the potential of these compounds, including those akin to Methyl 4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate, in antimicrobial applications. These studies have shown that certain modifications to the quinazoline structure can enhance antimicrobial efficacy, highlighting the compound's role in creating more potent antimicrobial agents (Desai et al., 2011).
Structural and Synthetic Studies
Catalyst Use in Synthesis
The compound has also been studied in the context of its synthesis methodologies, with research indicating that certain catalysts can facilitate the synthesis of quinoline derivatives through efficient, clean, and simple methods. This not only provides a pathway to produce Methyl 4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate but also opens avenues for synthesizing related compounds with potential pharmaceutical applications (Khaligh, 2014).
properties
IUPAC Name |
methyl 4-oxo-3-phenyl-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-21-15(20)10-7-8-12-13(9-10)17-16(22)18(14(12)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMGBQNWQGFRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2682049.png)
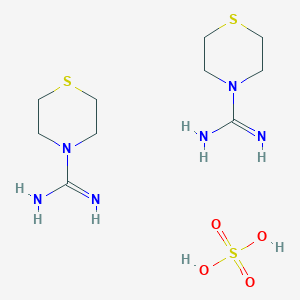
![8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2682052.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2682054.png)
![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2682055.png)
![4-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2682060.png)
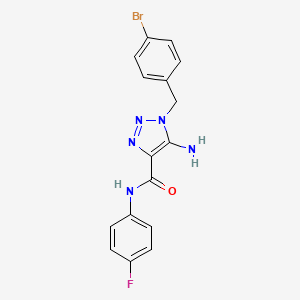
![6-Chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2682065.png)
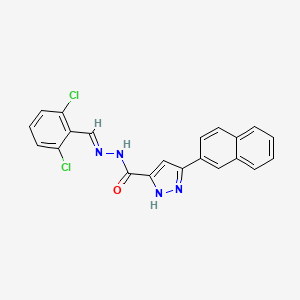
![Ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2682067.png)
